2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide
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Overview
Description
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide is a complex organic compound with a unique structure that combines elements of pyrimidine and indole. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide typically involves a multi-step process. One common method includes the condensation of appropriate indole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow systems .
Chemical Reactions Analysis
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur at different positions on the molecule, often facilitated by reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in studies related to enzyme inhibition and protein binding.
Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit tumor growth.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. Computational studies have suggested that the compound may interact with the Toll-like receptor 4 (TLR4) complex, modulating immune responses .
Comparison with Similar Compounds
Similar compounds to 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide include other pyrimidoindole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-3-6-9-18-14(22)10-21-11-19-15-12-7-4-5-8-13(12)20-16(15)17(21)23/h4-5,7-8,11,20H,2-3,6,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZJBDXCLHJIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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